N-(2-bromo-5-nitrophenyl)formamide
Overview
Description
N-(2-bromo-5-nitrophenyl)formamide: is an organic compound characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-5-nitrophenyl)formamide typically involves the reaction of 2-bromo-5-nitroaniline with formic acid or formic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-bromo-5-nitroaniline
Reagent: Formic acid or formic anhydride
Conditions: The reaction is usually conducted at elevated temperatures, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromo-5-nitrophenyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The formamide group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed:
Substitution Reactions: Substituted phenylformamides
Reduction Reactions: N-(2-amino-5-nitrophenyl)formamide
Oxidation Reactions: N-(2-bromo-5-nitrophenyl)carboxylic acid
Scientific Research Applications
N-(2-bromo-5-nitrophenyl)formamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of N-(2-bromo-5-nitrophenyl)formamide is primarily determined by its functional groups. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological targets. The formamide group can form hydrogen bonds, affecting the compound’s solubility and binding affinity to molecular targets.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
N-(2-bromo-5-nitrophenyl)formamide can be compared with other similar compounds, such as:
N-(2-chloro-5-nitrophenyl)formamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
N-(2-bromo-4-nitrophenyl)formamide: Positional isomer with the nitro group at the 4-position, affecting its chemical properties and biological activities.
N-(2-bromo-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of formamide, influencing its solubility and reactivity.
Properties
IUPAC Name |
N-(2-bromo-5-nitrophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYLSWFOQJOHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325438 | |
Record name | N-(2-bromo-5-nitrophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-09-3 | |
Record name | N-(2-bromo-5-nitrophenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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